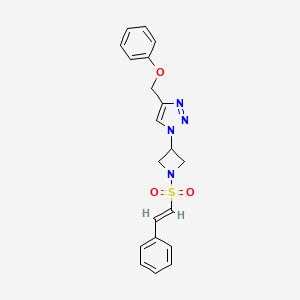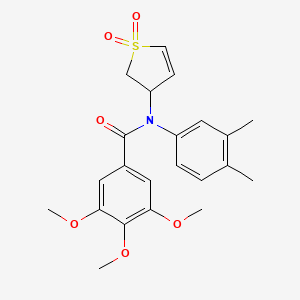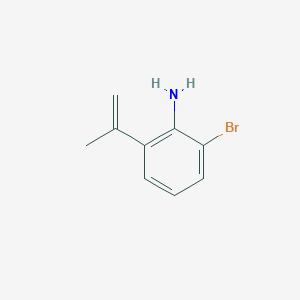
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide” is a complex organic molecule. It contains a nicotinamide group, a tetrahydropyran group, and a trifluoromethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrahydropyran ring would introduce a degree of three-dimensionality to the molecule, and the presence of the methoxy, nicotinamide, and trifluoromethylphenyl groups would likely have significant effects on the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nicotinamide and methoxy groups might increase its solubility in polar solvents . The trifluoromethyl group could increase the compound’s stability and lipophilicity .科学的研究の応用
Synthesis and Chemical Properties
Chemical Synthesis Approaches : The compound has been involved in the synthesis of p-aminobenzoic acid diamides, showcasing its utility in producing diamides through reactions with various amines. This highlights its versatility in synthetic organic chemistry Agekyan & Mkryan, 2015.
Modification for Antifungal and Antineoplastic Activities : A bioactivity-oriented modification strategy has led to compounds with significant antifungal activity against several pathogens, illustrating the potential of this compound as a backbone for developing new antifungal agents Liu et al., 2020.
Antiprotozoal Activity : Derivatives have shown promising results against Trypanosoma and Plasmodium falciparum, suggesting potential applications in treating diseases like leishmaniasis and malaria Ismail et al., 2003.
Biological Evaluation and Pharmacological Potential
Antibacterial and Antifungal Properties : The structural analogs of this compound have been synthesized and tested for their antimicrobial properties, with some showing significant activity against Gram-positive bacteria and fungi. This indicates its potential utility in developing new antimicrobial agents Georgiadis et al., 1992.
Apoptosis Induction for Cancer Treatment : Research has identified N-phenyl nicotinamides, a class related to this compound, as potent inducers of apoptosis in cancer cells. This opens up avenues for cancer therapy by targeting cell death pathways Cai et al., 2003.
Diversity-Oriented Synthesis : The compound has been used in the diversity-oriented synthesis of a library of substituted tetrahydropyrones, demonstrating its role in generating structural diversity for biological screening Zaware et al., 2011.
作用機序
Safety and Hazards
特性
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)15-2-4-16(5-3-15)24-18(25)14-1-6-17(23-11-14)27-12-13-7-9-26-10-8-13/h1-6,11,13H,7-10,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDMXXDVUSFVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2817307.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2817312.png)

![2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2817318.png)
![2-(3,4-dimethylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2817319.png)
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2817320.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2817322.png)
![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/no-structure.png)
![3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2817325.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2817326.png)
![1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2817327.png)

